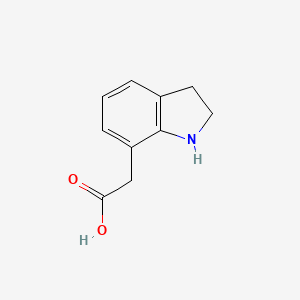
7-Indolineacetic acid
Übersicht
Beschreibung
7-Indolineacetic acid is a derivative of indole-3-acetic acid (IAA), which is a plant hormone produced by the degradation of tryptophan in higher plants . IAA plays critical roles in plant growth and development . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives. These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
7-Indolineacetic acid and its derivatives have been utilized in the synthesis of various indole derivatives. Research demonstrates the synthesis of new heterocyclic compounds derived from indole derivatives, such as 1H-indole-3-carbaldehyde, exhibiting significant in-vitro antiproliferative activity towards cancer cell lines, highlighting potential in cancer treatment research (Fawzy et al., 2018).
Antidiabetic Properties
Studies have focused on the conversion of indolyl butanoic acid into various derivatives, exploring their potential as antidiabetic agents. For instance, N-substituted derivatives exhibited significant inhibitory potential against the α-glucosidase enzyme, indicating potential for further research in developing antidiabetic agents (Nazir et al., 2018).
Cancer Research
Indole derivatives, including those derived from 7-indolineacetic acid, have shown promising results in cancer research. Some studies demonstrate the synthesis of novel indole derivatives with notable antiproliferative potency towards various cancer cell lines, suggesting potential applications in cancer therapy (Fawzy et al., 2018).
Plant Growth and Hormone Regulation
In the field of plant biology, 7-indolineacetic acid derivatives have been used to study the effects of auxins on plant growth. For example, research has been conducted on the growth-inhibiting effects of various auxins, including indole-3-acetic acid, in plants (Hansen & Grossmann, 2000). This highlights the compound's significance in understanding plant hormone regulation and growth.
Antimicrobial and Antibacterial Properties
Some studies have explored the antibacterial properties of indole derivatives synthesized from compounds like 7-indolineacetic acid. These derivatives have been evaluated for their antibacterial potential against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Rubab et al., 2017).
Enzyme Inhibition and Pharmacological Potential
Research has also been directed towards the synthesis of indole derivatives for their enzyme inhibitory and pharmacological properties. For instance, derivatives of 7-indolineacetic acid have demonstrated moderate to weak anti-enzymatic potential against enzymes like α-Glucosidase and Butyrylcholinesterase, indicating their potential therapeutic application against inflammatory ailments (Rubab et al., 2017).
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-indol-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9(13)6-8-3-1-2-7-4-5-11-10(7)8/h1-3,11H,4-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVDWHQPZHFBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300054 | |
| Record name | 2,3-dihydro-1h-indol-7-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Indolineacetic acid | |
CAS RN |
2580-92-9 | |
| Record name | 7-Indolineacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydro-1h-indol-7-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



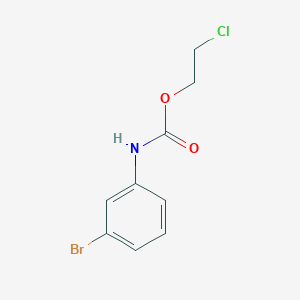



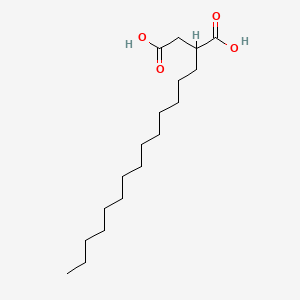
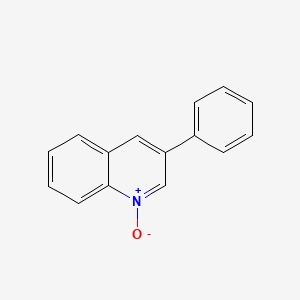
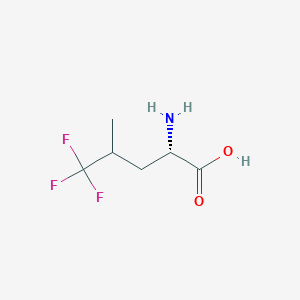
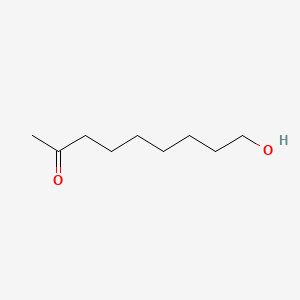
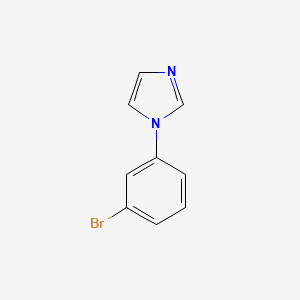

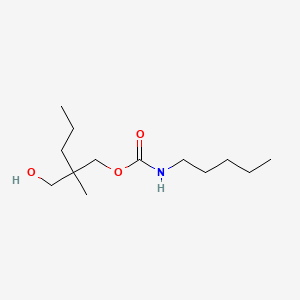
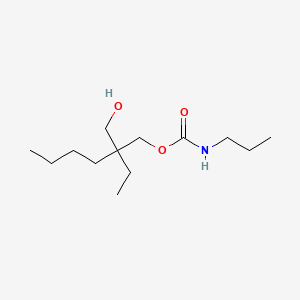
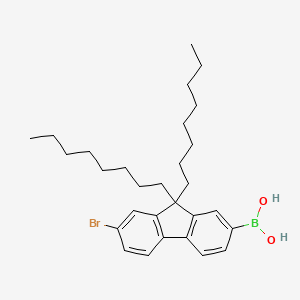
![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)